molecular formula C18H26N2O4S B2598967 4-[(3,5-Dimethoxyphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine CAS No. 2415520-67-9

4-[(3,5-Dimethoxyphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B2598967
CAS No.: 2415520-67-9
M. Wt: 366.48
InChI Key: CDDHWIHPQVFCSC-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethoxyphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that belongs to the class of substituted phenylmorpholines.

Properties

IUPAC Name

[4-[(3,5-dimethoxyphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-22-15-9-14(10-16(11-15)23-2)12-19-3-6-24-17(13-19)18(21)20-4-7-25-8-5-20/h9-11,17H,3-8,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDHWIHPQVFCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCOC(C2)C(=O)N3CCSCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dimethoxyphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dimethoxyphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(3,5-Dimethoxyphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3,5-Dimethoxyphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,5-Dimethoxyphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is unique due to its specific substitution pattern and the presence of both morpholine and thiomorpholine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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